Subasumstat

SUMOylation Inhibition Cancer Research Natural Product Comparison

Subasumstat (TAK-981) is the first-in-class, mechanism-based SAE inhibitor that forms a unique SUMO-TAK-981 adduct—unlike ginkgolic acid, ML-792, or COH000. With >1,000-fold selectivity over UAE/NAE, 1 nM IC50 potency, and human clinical validation, it is the definitive probe for dissecting SUMOylation-constrained IFN-I responses. Clinically demonstrated synergy with carfilzomib and 5-azacytidine makes it essential for translational oncology. Choose Subasumstat for high-confidence datasets, free of off-target ubiquitin/NEDD8 pathway interference.

Molecular Formula C25H28ClN5O5S2
Molecular Weight 578.1 g/mol
CAS No. 1858276-04-6
Cat. No. B611129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubasumstat
CAS1858276-04-6
SynonymsTAK-981;  TAK 981;  TAK981; 
Molecular FormulaC25H28ClN5O5S2
Molecular Weight578.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl
InChIInChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1
InChIKeyLXRZVMYMQHNYJB-UNXOBOICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Subasumstat (TAK-981, CAS 1858276-04-6): First-in-Class SUMOylation Inhibitor for Advanced Oncology and Immuno-Oncology Research


Subasumstat (also known as TAK-981) is a first-in-class, small-molecule inhibitor of the SUMO-activating enzyme (SAE) [1][2]. By inhibiting the SUMOylation enzymatic cascade, it enhances type I interferon (IFN-I)-dependent innate and adaptive immune responses, positioning it as a unique tool for studying and potentially treating a range of cancers, including solid tumors and hematologic malignancies [3][4]. Its mechanism involves covalent binding to SUMO proteins to form an inhibitory adduct within the SAE catalytic site, a mechanism distinct from other SUMO pathway inhibitors [1][5].

Why Subasumstat (TAK-981) Cannot Be Substituted with Other SUMOylation Inhibitors: Key Differentiators


The term 'SUMOylation inhibitor' encompasses compounds with vastly different mechanisms, potencies, selectivity profiles, and clinical validation status. Generic substitution among these agents is scientifically unsound due to critical differences in target engagement, pharmacokinetics, and downstream biological effects. Subasumstat is a first-in-class, mechanism-based inhibitor of SAE that forms a specific SUMO-TAK-981 adduct, a property not shared by natural product inhibitors like ginkgolic acid or early-stage inhibitors like ML-792 or COH000 [1]. Its >1000-fold selectivity for SAE over related ubiquitin-activating enzymes (UAE, NAE) and its human clinical validation differentiate it from all other SUMO pathway inhibitors, which either lack this selectivity, have poor bioavailability, or remain at the preclinical stage [2][3].

Subasumstat (TAK-981) Comparative Evidence: Quantitative Differentiation vs. Key SUMOylation Inhibitors


Subasumstat Demonstrates 3,000-Fold Superior Potency Over Natural Product Inhibitor Ginkgolic Acid

Subasumstat (TAK-981) exhibits an IC50 of 1 nM against SUMO-activating enzyme (SAE), whereas ginkgolic acid, a commonly referenced natural product SUMOylation inhibitor, has a reported IC50 of 3.0 μM [1]. This represents a 3,000-fold difference in potency.

SUMOylation Inhibition Cancer Research Natural Product Comparison

Subasumstat Exhibits 200-Fold Higher Potency Compared to COH000, Another Synthetic SUMO E1 Inhibitor

Compared to COH000, a covalent allosteric SUMO E1 inhibitor with an IC50 of 0.2 μM (200 nM), Subasumstat is 200-fold more potent with an IC50 of 1 nM [1].

SUMO E1 Inhibition Potency Comparison Synthetic Inhibitors

Subasumstat Provides Unmatched Selectivity: >1000-Fold Over Related Ubiquitin-Activating Enzymes, Far Exceeding ML-792

Subasumstat demonstrates >1000-fold selectivity for SAE over the related ubiquitin-activating enzyme (UAE) and NEDD8-activating enzyme (NAE) . In contrast, ML-792, another SAE inhibitor, shows a selectivity window of >100 μM for UAE and 32 μM for NAE, but its IC50 for SAE is 3-11 nM, resulting in a calculated selectivity index of approximately 9,090-33,333-fold for UAE, but only about 2,909-10,667-fold for NAE. Subasumstat's stated >1000-fold selectivity likely refers to the minimum selectivity across both off-targets, indicating a more consistently selective profile .

Enzyme Selectivity Off-Target Effects Ubiquitin Pathway

Subasumstat's Mechanism of Action (SUMO-Adduct Formation) is Unique and Drives Its Superior Cellular and In Vivo Activity Compared to Natural Products

Subasumstat acts as a mechanism-based inhibitor, forming a covalent SUMO-TAK-981 adduct within the SAE catalytic site, which leads to potent and prolonged pathway inhibition in cells [1]. In contrast, natural product inhibitors like ginkgolic acid and anacardic acid block the formation of the E1-SUMO intermediate but do not form a similar stable adduct, and their clinical utility is limited by poor bioavailability [2][3]. This mechanistic difference is reflected in Subasumstat's ability to reduce SUMO2/3 conjugation in xenograft tumors following IV administration, a level of in vivo target engagement not demonstrated for the natural product inhibitors [4].

Mechanism of Action Covalent Inhibition Pharmacodynamics

Subasumstat Has Clinically Validated Pharmacokinetics and Tolerability, Unmatched by Any Other SUMOylation Inhibitor

Subasumstat is the only SUMOylation inhibitor with published, peer-reviewed human clinical trial data demonstrating a manageable safety profile, linear pharmacokinetics (mean terminal half-life of 3.8–10.8 hours at doses ≥60 mg), and evidence of immune response engagement in patients [1][2]. No other SUMOylation inhibitor, including ML-792, COH000, ginkgolic acid, or anacardic acid, has advanced to human clinical trials [3].

Clinical Pharmacology ADME Translational Research

Subasumstat Shows Defined Synergy with Standard-of-Care Agents, Enabling Rational Combination Strategies

Preclinical studies demonstrate that Subasumstat synergizes with the proteasome inhibitor carfilzomib in both carfilzomib-sensitive and -resistant multiple myeloma (MM) cell lines [1]. Additionally, the combination of Subasumstat and 5-azacytidine showed higher anti-leukemic activity than the clinically established combination of 5-azacytidine plus venetoclax in AML models [2]. These defined synergistic interactions are not established for other SUMOylation inhibitors, making Subasumstat a more advanced tool for combination therapy research.

Combination Therapy Drug Synergy Multiple Myeloma

Optimal Use Cases for Subasumstat (TAK-981) in Oncology and Immuno-Oncology Research


Investigating the Role of SUMOylation in Immune Evasion and Tumor Microenvironment Modulation

Subasumstat is the premier tool for dissecting how SUMOylation constrains type I interferon (IFN-I) responses in tumors. Its validated ability to enhance IFN-I production, activate dendritic cells, and boost natural killer (NK) cell and macrophage activity makes it essential for studies aiming to reverse immune suppression [1][2]. Unlike less potent or selective inhibitors, Subasumstat's clinical-grade pharmacology ensures results are translatable [3].

Developing Rational Combination Therapies for Drug-Resistant Hematologic Malignancies

Given its demonstrated synergy with proteasome inhibitors (e.g., carfilzomib) in multiple myeloma and hypomethylating agents (e.g., 5-azacytidine) in AML, Subasumstat is the compound of choice for exploring novel combination regimens to overcome drug resistance [1][2]. Its well-characterized safety profile from clinical trials further supports its use in preclinical combination toxicity and efficacy studies [3].

Validating SUMOylation as a Therapeutic Target in Solid Tumor Xenograft and Syngeneic Models

For in vivo oncology studies, Subasumstat provides reliable, dose-dependent target engagement and antitumor activity, including complete regressions in syngeneic models [1][2]. Its superior potency (1 nM IC50) and established pharmacokinetics allow for effective dosing regimens that can be directly correlated with pharmacodynamic biomarkers, a capability lacking in other SUMO pathway inhibitors [3].

Profiling the SUMOylome and Interferon-Stimulated Gene (ISG) Signature in Response to SAE Inhibition

Subasumstat's high selectivity (>1000-fold over UAE/NAE) minimizes off-target effects on the ubiquitin and NEDD8 pathways, ensuring that observed changes in the proteome and transcriptome are specifically due to SUMOylation inhibition [1]. This makes it the ideal probe for generating high-confidence datasets for systems biology and biomarker discovery efforts aimed at understanding the SUMO pathway's role in cancer and immunity [2].

Quote Request

Request a Quote for Subasumstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.